YKL-01-116
Description
Role of Cyclin-Dependent Kinase 7 (CDK7) in Cellular Processes and Transcriptional Regulation
CDK7 performs two major roles within the cell. biologists.comnih.gov Firstly, it functions as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1. tandfonline.comresearchgate.net In this capacity, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are themselves key drivers of the cell cycle. tandfonline.commdpi.com By activating these downstream kinases, CDK7 controls progression through different phases of the cell cycle, including the transitions from G1 to S phase and from G2 to M phase. tandfonline.com
Secondly, CDK7 is an integral component of the general transcription factor TFIIH. biologists.comnih.gov Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), the enzyme responsible for transcribing DNA into mRNA. mdpi.comnih.gov This phosphorylation, specifically at serines 5 and 7 of the CTD, is crucial for the initiation and elongation phases of transcription. tandfonline.commdpi.com This dual functionality places CDK7 at a critical intersection, coordinating the transcriptional program of a cell with its proliferative state. tandfonline.com
Overview of Kinase Inhibition Strategies in Contemporary Chemical Biology Research
The study of protein kinases, which are frequently dysregulated in diseases like cancer, has been greatly advanced by the development of small molecule inhibitors. frontiersin.org Kinase inhibitors are powerful tools for validating kinase function and serve as starting points for drug discovery. tandfonline.comacs.org Several strategies are employed to design these inhibitors.
A primary classification distinguishes inhibitors based on the conformational state of the kinase they bind. nih.gov
Type I inhibitors are the most common; they bind to the active conformation of the kinase in the ATP-binding pocket, competing directly with the endogenous ATP substrate. tandfonline.comnih.gov
Type II inhibitors bind to an inactive conformation of the kinase, often extending into an adjacent allosteric pocket. nih.gov
Another key strategy involves covalent inhibition . This approach utilizes inhibitors equipped with a reactive electrophilic group, or "warhead," that forms a permanent covalent bond with a specific, non-conserved amino acid residue—often a cysteine—near the kinase's active site. tandfonline.com This covalent interaction can lead to high potency and prolonged duration of action. Crucially, by targeting a non-conserved residue, these inhibitors can achieve remarkable selectivity for the intended kinase over other highly similar kinases in the kinome, which is a major challenge in inhibitor design. tandfonline.com Other strategies include the development of allosteric modulators and bivalent inhibitors that bind to two distinct sites on the kinase to increase selectivity. frontiersin.orgtandfonline.com
Historical Context of YKL-01-116 Development as a Research Chemical Probe
The development of YKL-01-116 arose from efforts to create a more selective chemical probe for CDK7 than existing compounds. nih.gov The earlier covalent inhibitor, THZ1, was a potent CDK7 inhibitor but also displayed significant activity against other transcriptional CDKs, namely CDK12 and CDK13, which complicated the interpretation of its cellular effects. nih.gov
Researchers envisioned that a new selective inhibitor could be created by combining structural features from two different known kinase inhibitors. nih.govtandfonline.com The strategy involved a hybridization approach, merging the acrylamide (B121943) "warhead" from THZ1 with the pyrrolidinopyrazole scaffold of PF-3758309, a compound originally developed as a PAK4 inhibitor but known to have off-target activity against CDK7. nih.govtandfonline.com
This molecular hybridization led directly to the synthesis of YKL-01-116. tandfonline.comtandfonline.com As designed, YKL-01-116 is a covalent inhibitor that selectively targets a cysteine residue (Cys312) in CDK7. nih.govnih.gov It demonstrated good selectivity for CDK7 and did not significantly inhibit CDK9, CDK12, or CDK13. medchemexpress.com While potent in biochemical assays, its initial anti-proliferative effects in cell lines were moderate. nih.govtandfonline.com This initial work established YKL-01-116 as a valuable research chemical for studying the specific consequences of CDK7 inhibition. nih.govtandfonline.com It also served as the direct precursor for a further optimized compound, YKL-5-124, which was developed by modifying the linker between the core scaffold and the reactive warhead to improve cellular potency. nih.govtandfonline.comtandfonline.com
The development of YKL-01-116 and its successor, YKL-5-124, highlights a rational design strategy in chemical biology to create highly specific tools for dissecting the complex roles of individual kinases. nih.govnih.gov
Biochemical Data for YKL-01-116 and Related Compounds
| Compound | Target(s) | IC50 (CDK7) | Mechanism of Action | Key Feature | Reference |
| YKL-01-116 | CDK7 | 7.6 nM | Covalent | Selective for CDK7 over CDK12/13. | tandfonline.com, tandfonline.com |
| THZ1 | CDK7, CDK12, CDK13 | 3.2 nM | Covalent | Potent but non-selective CDK7/12/13 inhibitor. | medchemexpress.com |
| PF-3758309 | PAK4 (primary), CDK7 (off-target) | - | Reversible (ATP-competitive) | Pyrrolidinopyrazole core scaffold source. | nih.gov, tandfonline.com |
| YKL-5-124 | CDK7 | 9.7 nM | Covalent | Optimized version of YKL-01-116 with improved cellular potency. | nih.gov, tandfonline.com |
Properties
CAS No. |
1957202-71-9 |
|---|---|
Molecular Formula |
C34H38N8O3 |
Molecular Weight |
606.73 |
IUPAC Name |
(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide |
InChI |
InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1 |
InChI Key |
VBYGXNURPHQSPG-MUUNZHRXSA-N |
SMILES |
CC1(C)N(C(N[C@H](CN(C)C)C2=CC=CC=C2)=O)CC3=C1NN=C3NC4=CC(NC(C5=CC=C(NC(C=C)=O)C=C5)=O)=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YKL-01-116; YKL01116; YKL 01 116; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Ykl 01 116
Retrosynthetic Analysis and Identification of Key Precursors for YKL-01-116 Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a logical synthetic route. deanfrancispress.comnih.gov The design of YKL-01-116 was conceived through the hybridization of two parent compounds: THZ1 and PF-3758309. nih.govtandfonline.com The strategy involved combining the covalent "warhead" from THZ1, an acrylamide (B121943) group known to form irreversible bonds, with the pyrrolidinopyrazole core of PF-3758309, a known PAK4 inhibitor that also showed off-target activity against CDK7. nih.govresearchgate.nettandfonline.com
This conceptual breakdown points to three key precursors for the synthesis of YKL-01-116:
A pyrrolidinopyrazole core: This heterocyclic system forms the central scaffold of the molecule.
A substituted phenylamino (B1219803) linker: This unit, specifically a 3-aminophenyl group, connects the core scaffold to the reactive moiety.
The covalent warhead and side chain: This component consists of a 4-acrylamidobenzamide group attached to the phenylamino linker, providing the reactive center for covalent inhibition. nih.govmedkoo.com
A chiral side chain: The (S)-N-(2-(dimethylamino)-1-phenylethyl) group is attached to the pyrrolidinopyrazole core via a carboxamide linkage, introducing a specific stereocenter into the molecule. medkoo.comstanford.edu
Optimized Synthetic Pathways for YKL-01-116
While detailed experimental procedures for the synthesis of YKL-01-116 are not extensively published, a plausible synthetic pathway can be inferred from its structure. The synthesis would logically involve the sequential coupling of the key precursors identified during retrosynthetic analysis.
The IUPAC name for the compound is (S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide. medkoo.comstanford.edu A likely synthetic route would involve a series of amide bond formations to connect the fragments. The pyrrolidinopyrazole core would be synthesized first, followed by the introduction of the amino group at the 3-position. This intermediate would then be coupled with the pre-assembled 3-(4-acrylamidobenzamido)benzoic acid linker. The final step would be the amidation reaction between the carboxylic acid on the pyrrolidinopyrazole ring and the chiral amine, (S)-2-(dimethylamino)-1-phenylethanamine, to yield the final YKL-01-116 molecule.
YKL-01-116 was the initial compound in a new series designed to be a selective CDK7 inhibitor. nih.govresearchgate.net Although it demonstrated good selectivity for CDK7, its potency was moderate, and it had limited anti-proliferative effects, which prompted further optimization. nih.govtandfonline.com
Strategies for Derivatization and Generation of YKL-01-116 Analogues (e.g., YKL-5-124, YKL-5-167)
YKL-01-116 served as the lead compound for an iterative optimization campaign aimed at improving its pharmacological properties. nih.gov This medicinal chemistry effort focused on several key areas of the molecule's structure:
Tuning the acidity of the aminopyrazole core: Modifications were made to alter the electronic properties of this central ring system. nih.gov
Enhancing hydrophobic interactions: Changes to the side chain were explored to improve binding with the target protein. nih.gov
Optimizing the covalent warhead: The length and spatial orientation of the linker connecting the core to the acrylamide group were systematically adjusted to optimize its trajectory for targeting cysteine 312 (Cys312) in CDK7. nih.govtandfonline.com
This focused derivatization strategy led to the generation of key analogues:
YKL-5-124: An optimized analogue that emerged from the medicinal chemistry campaign. It exhibits similar high potency against CDK7 but demonstrates significantly improved potency against cancer cells compared to YKL-01-116. researchgate.nettandfonline.comresearchgate.net
YKL-5-167: An inactive control analogue. It is structurally identical to YKL-5-124 but lacks the reactive acrylamide group, making it incapable of forming a covalent bond with the target kinase. nih.gov
The development from YKL-01-116 to YKL-5-124 showcases a successful structure-activity relationship (SAR) study, where systematic chemical modifications led to a compound with superior properties. nih.govresearchgate.nettandfonline.com
Stereochemical Considerations and Enantioselective Synthesis Approaches for YKL-01-116
The chemical structure of YKL-01-116 includes a single stereocenter, which is explicitly defined as the (S)-enantiomer. medkoo.comstanford.edu This chiral center is located at the carbon atom of the N-(2-(dimethylamino)-1-phenylethyl) carboxamide side chain. The stereochemistry of a drug molecule is often critical for its biological activity, as stereoisomers can have different binding affinities and efficacies.
To ensure the synthesis produces only the desired (S)-enantiomer, enantioselective synthesis methods must be employed. There are two primary approaches to achieve this:
Chiral Pool Synthesis: This method involves using a commercially available, enantiomerically pure starting material. In this case, the synthesis would likely utilize (S)-2-(dimethylamino)-1-phenylethanamine as the key chiral building block for the final amidation step.
Asymmetric Synthesis: This approach involves creating the chiral center during the synthesis using a chiral catalyst or auxiliary, which guides the reaction to preferentially form one enantiomer over the other.
Given the structure, the use of a chiral pool starting material is a common and efficient strategy to ensure the correct and exclusive formation of the (S)-isomer of YKL-01-116.
Data Tables
Table 1: Key Compounds in the Development of YKL-01-116 and its Analogues
| Compound Name | Role in Synthesis and Development |
| PF-3758309 | Source of the pyrrolidinopyrazole core for the hybrid design. nih.govresearchgate.nettandfonline.com |
| THZ1 | Source of the covalent acrylamide warhead for the hybrid design. nih.govmedchemexpress.com |
| YKL-01-116 | Initial hybrid compound; a selective covalent inhibitor of CDK7 with moderate potency. nih.govresearchgate.nettandfonline.com |
| YKL-5-124 | Optimized, potent, and selective covalent CDK7 inhibitor derived from YKL-01-116. nih.govresearchgate.net |
| YKL-5-167 | Inactive analogue of YKL-5-124, lacking the reactive acrylamide group; used as a negative control. nih.gov |
Table 2: Comparative Inhibitory Activity (IC₅₀) of YKL-01-116 and Analogues
| Compound | CDK7 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Selectivity Profile |
| YKL-01-116 | 7.6 researchgate.nettandfonline.comchemicalprobes.org | 1100 stanford.edu | >1000 stanford.edu | Selective for CDK7 over CDK2 and CDK9. stanford.edumedchemexpress.com |
| YKL-5-124 | 9.7 researchgate.nettandfonline.com | 1300 nih.gov | 3020 nih.gov | Highly selective for CDK7; over 130-fold more selective for CDK7 than CDK2/9. researchgate.net |
Molecular Target Engagement and Mechanism of Action of Ykl 01 116
Specificity and Selectivity Profiling of YKL-01-116 towards Cyclin-Dependent Kinase 7 (CDK7)
YKL-01-116 was developed as a more selective inhibitor of CDK7, distinguishing it from other multi-kinase inhibitors like THZ1. patsnap.comresearchgate.net It was synthesized through the hybridization of the covalent warhead from THZ1 with the pyrrolidinopyrazole core of the PAK4 inhibitor PF-3758309. nih.govimtm.cz This design resulted in a potent inhibition of CDK7. imtm.cztandfonline.com
Biochemical assays have demonstrated the high potency of YKL-01-116 against CDK7, with a reported IC50 value of 7.6 nM. imtm.cztandfonline.comstanford.edu KiNativ™ kinome profiling has further confirmed its selectivity, showing that YKL-01-116 preferentially targets CDK7. researchgate.net In fact, at a concentration of 1 µM in Jurkat cell extracts, CDK7 was the only target bound by the inhibitor. imtm.cztandfonline.com This high degree of selectivity is a key characteristic of YKL-01-116. medchemexpress.comresearchgate.net
Characterization of the Covalent Inhibition Modality of CDK7 by YKL-01-116
YKL-01-116 functions as a covalent inhibitor, forming an irreversible bond with its target, CDK7. medchemexpress.comnih.gov This covalent interaction is mediated by its acrylamide (B121943) "warhead," which targets a specific cysteine residue, Cys312, located just outside the ATP-binding pocket of CDK7. nih.govimtm.cz The formation of this covalent bond is crucial for its inhibitory activity. nih.gov
The irreversible nature of this binding contributes to the compound's potency and sustained inhibition of CDK7. medchemexpress.comnih.gov This covalent mechanism of action is a deliberate design feature, distinguishing it from reversible inhibitors and contributing to its specific pharmacological profile. nih.gov
Assessment of Off-Target Interactions and their Biological Relevance (e.g., CDK12/13, CHK2)
A key advantage of YKL-01-116 is its high selectivity for CDK7 over other related kinases, particularly other cyclin-dependent kinases. researchgate.net Studies have shown that YKL-01-116 does not significantly inhibit other CDKs such as CDK9, CDK12, or CDK13. medchemexpress.comresearchgate.net This is a notable improvement over less selective inhibitors like THZ1, which also targets CDK12 and CDK13. imtm.cz
While highly selective, YKL-01-116 does exhibit some off-target activity. For instance, it has been shown to inhibit CHK2 with an IC50 of 7.4 nM. stanford.edu However, its selectivity for CDK7 over CDK2 and CDK9 is significant, with IC50 values for these kinases being over 130-fold higher than for CDK7. tandfonline.com The minimal interaction with CDK12 and CDK13 is a particularly important feature, as it allows for the specific investigation of CDK7's roles without the confounding effects of inhibiting these other transcription-regulating kinases. nih.govimtm.cz
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 7.6 imtm.cztandfonline.comstanford.edu | - |
| CDK2 | 1100 stanford.edu | >144-fold |
| CDK9 | >1000 stanford.edu | >131-fold |
| CDK12 | Not inhibited medchemexpress.comresearchgate.net | Highly selective |
| CDK13 | Not inhibited medchemexpress.comresearchgate.net | Highly selective |
| CHK2 | 7.4 stanford.edu | ~1-fold |
Structural Basis of YKL-01-116 Binding to CDK7 (e.g., ATP-binding site interactions, molecular docking studies)
The development of YKL-01-116 was informed by the structures of other kinase inhibitors. nih.govimtm.cz Its design incorporates a pyrrolidinopyrazole core derived from the PAK4 inhibitor PF-3758309. nih.govimtm.cz Molecular docking studies of the related compound, YKL-5-124, which shares the same core, suggest that the 3-aminopyrazolopyrrolidine core forms crucial hydrogen bonds with residues in the hinge region of the CDK7 ATP-binding site, specifically with Asp92 and Met94. imtm.cztandfonline.com Additional hydrogen bonds are predicted with Lys41 and Asn141. imtm.cztandfonline.com
The covalent aspect of its binding is facilitated by the strategic positioning of its acrylamide moiety. imtm.cz This reactive group is positioned near cysteine 312 (Cys312), a residue located outside the immediate ATP-binding site. nih.govimtm.cz This allows for the formation of a stable, covalent bond, which is a hallmark of its mechanism of action. nih.gov The interaction with Cys312 is critical, as mutation of this residue to a less nucleophilic serine (C312S) confers resistance to the inhibitor. nih.gov
Downstream Molecular Pathway Perturbations Induced by CDK7 Inhibition by YKL-01-116
Inhibition of CDK7 by YKL-01-116 leads to specific downstream effects on cellular signaling pathways, primarily those involved in cell cycle control and transcription. nih.govimtm.cz
Phosphorylation Dynamics of CDK Substrates (e.g., CDK1, CDK2 phosphorylation)
CDK7 is a central component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1 and CDK2. nih.govimtm.cz By inhibiting CDK7, YKL-01-116 and its derivatives have been shown to reduce the phosphorylation of key activating residues in these downstream CDKs. imtm.cz Specifically, treatment with the related inhibitor YKL-5-124 has been demonstrated to decrease the phosphorylation of CDK1 at threonine 161 (Thr161) and CDK2 at threonine 160 (Thr160). imtm.cz This leads to a G1/S phase cell cycle arrest. imtm.cz
Effects on RNA Polymerase II C-Terminal Domain (CTD) Phosphorylation
CDK7 plays a crucial role in transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). activemotif.combiorxiv.org This phosphorylation, particularly at serine 5 (Ser5) and serine 7 (Ser7) of the CTD heptapeptide (B1575542) repeats, is essential for transcription initiation and promoter escape. activemotif.comnih.gov
Cellular Activities and Signaling Pathway Modulation by Ykl 01 116
Impact of YKL-01-116 on Cell Cycle Progression and Checkpoint Regulation (e.g., G1/S arrest)
The progression of the eukaryotic cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs). Cdk7 plays a pivotal role in this process by phosphorylating and activating other CDKs, such as CDK2 and CDK4, which are critical for the transition from the G1 phase to the S phase. This G1/S transition is a crucial checkpoint where the cell commits to DNA replication and division mdpi.commdpi.com.
By inhibiting Cdk7, YKL-01-116 disrupts the activation of downstream CDKs. This interference with the core cell cycle machinery leads to a halt in cell cycle progression, typically manifesting as a G1 phase arrest mdpi.commdpi.comyoutube.com. This arrest prevents cells from entering the S phase, thereby blocking cellular proliferation. The retinoblastoma protein (pRB), a key tumor suppressor, and the E2F family of transcription factors are central to the G1/S checkpoint mdpi.com. The inhibition of the Cdk7-dependent pathway prevents the phosphorylation of pRB, keeping it bound to E2F and thereby repressing the transcription of genes required for DNA synthesis mdpi.com. While direct studies on YKL-01-116's effect on cell cycle arrest are part of a broader understanding of Cdk7 inhibitors, selective inhibition of Cdk7 in cancer cells is known to arrest division nih.gov.
Modulation of Gene Expression and Transcriptional Programs by YKL-01-116 (e.g., E2F-driven genes)
Beyond its role in cell cycle control, Cdk7 is an integral component of the transcription factor IIH (TFIIH) complex. TFIIH is essential for initiating transcription by RNA Polymerase II (Pol II). Cdk7's kinase activity within this complex phosphorylates the C-terminal domain of Pol II, a critical step for the release of the polymerase from the promoter and the start of productive transcript elongation.
Inhibition of Cdk7 by YKL-01-116 disrupts this transcriptional machinery, leading to a broad impact on gene expression. This is particularly relevant in cancer cells that exhibit "transcriptional dependencies," where they rely heavily on the continuous high-level expression of specific oncogenes for their survival and proliferation. The E2F family of transcription factors, which controls the expression of genes essential for cell cycle progression and DNA replication, represents a key set of downstream targets affected by Cdk7 inhibition nih.govmdpi.com. By disrupting general transcription, YKL-01-116 can effectively suppress the expression of these E2F-driven genes, contributing to its anti-proliferative effects nih.govmdpi.com.
Induction of Specific Cellular Responses in Diverse Cell Lineages by YKL-01-116
The cellular response to YKL-01-116, particularly in combination with other agents, varies significantly across different cell lineages and is heavily dependent on their genetic background, most notably the status of the tumor suppressor gene p53.
In combination with p53-activating agents like 5-fluorouracil (B62378) (5-FU) or nutlin-3 (B1677040), YKL-01-116 is effective against a range of cancer cell lines that possess a functional, wild-type p53 pathway. However, cancer-derived cells with p53-inactivating mutations are resistant to these combinatorial treatments nih.gov. Furthermore, non-transformed cell lines have been shown to be resistant to the apoptotic effects of these combinations, suggesting a degree of cancer-cell specificity nih.govresearchgate.net.
| Cell Line | Cancer Type | p53 Status | Response to YKL-01-116 Combination Therapy |
|---|---|---|---|
| HCT116 | Colon Carcinoma | Wild-Type | Sensitive |
| RKO | Colon Carcinoma | Wild-Type | Sensitive |
| LoVo | Colon Adenocarcinoma | Wild-Type | Sensitive |
| HT29 | Colorectal Adenocarcinoma | Mutant | Resistant |
| DLD1 | Colorectal Adenocarcinoma | Mutant | Resistant |
| CCD 841 CoN | Non-Transformed Colorectal Epithelium | Wild-Type | Resistant to PARP Cleavage |
Combinatorial Cellular Effects of YKL-01-116 with Other Research Compounds
Research has shown that the therapeutic potential of YKL-01-116 can be significantly enhanced when used in combination with agents that activate the p53 tumor suppressor pathway, leading to synergistic anti-cancer effects.
When YKL-01-116 is combined with either the chemotherapeutic agent 5-FU or the MDM2 inhibitor nutlin-3, a strong synergistic effect is observed in killing cancer cells. This synergy has been quantified using Bliss independence analysis, which calculates the expected additive effect of two drugs and compares it to the observed effect. In studies with HCT116 colon cancer cells, which have functional p53, the combination of YKL-01-116 with either 5-FU or nutlin-3 resulted in strongly positive Bliss scores, providing clear evidence of drug synergy nih.govresearchgate.net. This synergistic interaction leads to a dose-dependent increase in PARP cleavage, a marker of apoptosis, at concentrations where YKL-01-116 alone shows minimal cell-killing activity nih.govresearchgate.net.
| Compound Combination | Cell Line | Synergy Outcome | Supporting Evidence |
|---|---|---|---|
| YKL-01-116 + 5-fluorouracil (5-FU) | HCT116 (p53 wild-type) | Strongly Synergistic | Strongly positive Bliss scores; dose-dependent increase in PARP cleavage |
| YKL-01-116 + nutlin-3 | HCT116 (p53 wild-type) | Strongly Synergistic | Strongly positive Bliss scores; dose-dependent increase in PARP cleavage |
The mechanism underlying the synergistic effect between YKL-01-116 and p53-activating agents is a prime example of context-dependent sensitization. The synthetic lethality observed is critically dependent on an intact p53 pathway nih.gov. Agents like 5-FU and nutlin-3 activate p53, which in turn initiates a transcriptional program that includes pro-apoptotic genes nih.govnih.gov.
This activation of the p53 program appears to induce a transcriptional dependency in the cancer cells, making them exquisitely sensitive to the transcriptional disruption caused by Cdk7 inhibition nih.gov. One key p53 target involved in this process is the death receptor DR5. The expression of DR5 is induced by p53 activation but is not suppressed by Cdk7 inhibition. This creates a scenario where the pro-apoptotic signal from the p53 pathway is maintained, while the general transcriptional machinery required for cell survival is compromised by YKL-01-116, ultimately leading to efficient apoptosis in cancer cells nih.gov. This synthetic-lethal strategy is not effective in non-transformed cells or in cancer cells where the p53 pathway is inactivated by mutation nih.gov.
Preclinical in Vitro and in Vivo Biological Activity of Ykl 01 116 in Mechanistic Disease Models Non Human
Efficacy of YKL-01-116 in Cell-Based Disease Models (e.g., HCT116, Jurkat, OVCAR8, COV362 cancer cells)
YKL-01-116 has demonstrated notable efficacy as a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). medchemexpress.comresearchgate.net Its activity has been evaluated across a range of cancer cell lines, revealing its potential as a therapeutic agent.
Key Findings:
Target Engagement: YKL-01-116 effectively targets CDK7 in a dose-dependent manner in various cancer cell lines, including HCT116 (colon cancer), Jurkat (T-cell leukemia), OVCAR8, and COV362 (ovarian cancer). medkoo.comstanford.edu
Potency: In biochemical assays, YKL-01-116 exhibits a potent inhibitory concentration (IC50) of 7.6 nM against CDK7. chemicalprobes.orgtandfonline.comtandfonline.com
Synergistic Effects: In HCT116 cells, combining YKL-01-116 with p53 activators like 5-fluorouracil (B62378) or nutlin-3 (B1677040) leads to a synergistic increase in cancer cell death. researchgate.netpatsnap.com This effect is particularly pronounced in p53-positive cancer cells. researchgate.netnih.gov
MYC Dependency in Ovarian Cancer: In ovarian cancer cell lines such as Kuramochi, OVCAR8, and COV362, YKL-01-116 has been shown to target MYC dependency. medkoo.comelifesciences.orgnih.gov It downregulates MYC expression, although it is less potent in this regard compared to the multi-kinase inhibitor THZ1. elifesciences.orgnih.gov The combination of YKL-01-116 with a CDK12/13 inhibitor (THZ531) more effectively reduces MYC and MCL-1 levels, mimicking the action of THZ1. elifesciences.orgnih.gov
Cellular Specificity: The sensitivity of cancer cells to YKL-01-116 is linked to its target. OVCAR8 cells engineered to overexpress a mutant form of CDK7 (C312S), which lacks the cysteine residue necessary for covalent binding, show a roughly 6-fold decrease in sensitivity to the compound. stanford.eduelifesciences.org
Interactive Data Table: In Vitro Efficacy of YKL-01-116
| Cell Line | Cancer Type | Key Finding | Citation(s) |
| HCT116 | Colon Cancer | Dose-dependent targeting of CDK7; Synergistic apoptosis with 5-FU/nutlin-3. | researchgate.netmedkoo.comstanford.edupatsnap.com |
| Jurkat | T-cell Leukemia | Dose-dependent targeting of CDK7; Used for KiNativ profiling to assess selectivity. | medkoo.comstanford.educhemicalprobes.org |
| OVCAR8 | Ovarian Cancer | Dose-dependent targeting of CDK7; Reduced sensitivity in CDK7 C312S mutant cells. | medkoo.comstanford.eduelifesciences.orgnih.gov |
| COV362 | Ovarian Cancer | Dose-dependent targeting of CDK7; Downregulation of MYC. | medkoo.comelifesciences.orgnih.gov |
| Kuramochi | Ovarian Cancer | Dose-dependent targeting of CDK7; Downregulation of MYC. | medkoo.comelifesciences.orgnih.gov |
Evaluation of YKL-01-116 in Advanced In Vitro Systems (e.g., 3D cell culture models, spheroids)
While specific studies focusing exclusively on YKL-01-116 in 3D cell culture models like spheroids are not extensively detailed in the provided search results, the utility of such systems in cancer research is well-established. cellculturedish.comnih.govnih.govphysiology.org
Three-dimensional cell culture models are increasingly recognized for their ability to more accurately mimic the in vivo environment of solid tumors compared to traditional 2D cell cultures. cellculturedish.comphysiology.org These models, including spheroids and organoids, better replicate cell-to-cell and cell-to-matrix interactions, as well as the nutrient and oxygen gradients found in tumors. cellculturedish.comnih.gov The use of scaffold-free methods, such as the hanging drop technique or agitation-based systems, allows for the self-assembly of cells into aggregates that can secrete their own extracellular matrix, further enhancing the physiological relevance of the model. cellculturedish.comnih.gov
Given that YKL-01-116 shows promise in 2D cell culture, its evaluation in 3D models would be a logical next step to gain a more comprehensive understanding of its anti-tumor activity in a more physiologically relevant context. These advanced in vitro systems are valuable tools for drug screening and for studying aspects of tumor biology like gene expression and drug sensitivity. cellculturedish.comnih.gov
Activity of YKL-01-116 in Ex Vivo Tissue Models
Information specifically detailing the activity of YKL-01-116 in ex vivo tissue models is not available in the provided search results. However, ex vivo models, which utilize fresh human or animal tissues, are a valuable tool in preclinical research. syntivia.frcriver.com These models help to predict the in vivo effects of compounds by maintaining the complex cellular architecture and interactions of the original tissue. syntivia.fr For instance, ex vivo human skin models are used to study tissue regeneration and the effects of various treatments on skin barrier function. syntivia.fr In the context of cancer research, patient-derived xenografts (PDXs) are sometimes cultured ex vivo to test the efficacy of anti-cancer agents on patient-specific tumor tissue. The related CDK7 inhibitor THZ1 has been shown to have activity in patient-derived xenograft models of ovarian cancer. elifesciences.org
Investigation of YKL-01-116 in Non-Human In Vivo Models (e.g., xenograft studies with related CDK7 inhibitors)
While direct in vivo studies on YKL-01-116 are not extensively reported in the search results, research on related CDK7 inhibitors provides valuable insights into the potential in vivo effects of targeting this kinase.
Studies on related CDK7 inhibitors have demonstrated significant effects on tumor growth and angiogenesis in animal models.
Tumor Growth Modulation: The CDK7 inhibitor UD-017 has shown efficacy in HCT-116 xenograft models, both alone and in combination with 5-FU. tandfonline.comimtm.cz Another CDK7 inhibitor, effective in HCT-116 colon xenograft models, belongs to the purine-isosteric imidazo[2,1-f] medkoo.comchemicalprobes.orgtandfonline.comtriazines class. tandfonline.comtandfonline.com The CDK7 inhibitor CT7001 has demonstrated antitumor activity in castration-resistant prostate cancer (CRPC) xenograft models. researchgate.net Furthermore, the multi-kinase inhibitor THZ1, which targets CDK7, CDK12, and CDK13, has shown exceptional in vivo activity in patient-derived xenograft (PDX) models of ovarian cancer. elifesciences.orgnih.gov
Angiogenesis Modulation: The protein YKL-40 (chitinase-3-like-protein 1 or CHI3L1) has been identified as a potent angiogenic factor that promotes tumor growth and angiogenesis. nih.govnih.govfrontiersin.org In xenograft models using HCT-116 and MDA-MB-231 cancer cells, ectopic expression of YKL-40 led to larger tumors with more extensive blood vessel formation. nih.govnih.gov Conversely, blocking YKL-40 with siRNA or a neutralizing antibody suppressed tumor angiogenesis in vivo. nih.govoncotarget.com YKL-40 is thought to regulate VEGF and its receptor, VEGFR2, thereby synergistically promoting tumor vascularization. frontiersin.orgoncotarget.com
Interactive Data Table: In Vivo Effects of Related CDK7 Inhibitors and YKL-40
| Compound/Protein | Model | Key Effect | Citation(s) |
| UD-017 | HCT-116 xenograft | Inhibition of tumor growth | tandfonline.comimtm.cz |
| Imidazo[2,1-f] medkoo.comchemicalprobes.orgtandfonline.comtriazine derivative | HCT-116 xenograft | Inhibition of tumor growth | tandfonline.comtandfonline.com |
| CT7001 | CRPC xenograft | Antitumor activity | researchgate.net |
| THZ1 | Ovarian cancer PDX | Potent inhibition of tumor growth | elifesciences.orgnih.gov |
| YKL-40 | HCT-116/MDA-MB-231 xenograft | Promotion of tumor growth and angiogenesis | nih.govnih.gov |
Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug and confirming target engagement in preclinical and clinical settings. jpreventionalzheimer.comd-nb.info
For CDK7 inhibitors, a key pharmacodynamic marker is the phosphorylation status of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a direct substrate of CDK7. Inhibition of CDK7 leads to a decrease in the phosphorylation of specific serine residues (Ser2, Ser5, and Ser7) on the RNAP II CTD. tandfonline.comelifesciences.orgnih.gov For instance, the combination of YKL-01-116 and THZ531 was shown to reduce the phosphorylation of RNAP II at Ser5. elifesciences.orgnih.gov
Other potential downstream biomarkers include the expression levels of genes regulated by CDK7-dependent transcription factors, such as MYC. elifesciences.orgnih.gov The downregulation of MYC and its target genes can serve as an indicator of CDK7 inhibitor activity.
In the context of YKL-40, which is implicated in tumor angiogenesis, its own levels in plasma or tissue could serve as a biomarker. nih.govmdpi.comucl.ac.uk In preclinical models, increased YKL-40 mRNA expression has been detected in the brains of mice with prion disease before clinical onset, suggesting its potential as an early biomarker. ucl.ac.uk
Structure Activity Relationship Sar Studies and Analog Development of Ykl 01 116
Identification of Key Pharmacophores and Structural Motifs Governing CDK7 Inhibition by YKL-01-116
YKL-01-116 was conceived through a rational drug design strategy known as hybridization. tandfonline.comnih.govtandfonline.com This approach involved combining the structural motifs of two distinct existing inhibitors to create a new chemical entity with a desired biological profile. Specifically, YKL-01-116 is a hybrid of the PAK4 inhibitor PF-3758309 and the covalent CDK7/12/13 inhibitor THZ1. tandfonline.comnih.govtandfonline.comsci-hub.se
The key pharmacophores and structural motifs of YKL-01-116 that govern its interaction with CDK7 are:
A Pyrrolidinopyrazole Core : Derived from PF-3758309, this heterocyclic scaffold serves as the primary anchor for the inhibitor within the ATP-binding pocket of the kinase. nih.govtandfonline.com This core structure is crucial for establishing key interactions with the hinge region of CDK7, a critical element for kinase inhibition. tandfonline.com
A Covalent Warhead : YKL-01-116 incorporates an acrylamide (B121943) group, a reactive moiety borrowed from THZ1. tandfonline.comnih.gov This "warhead" is designed to form a permanent, covalent bond with a non-conserved cysteine residue (Cys312) located near the ATP-binding site of CDK7. tandfonline.comnih.gov This irreversible binding mechanism contributes significantly to the inhibitor's potency and prolonged duration of action.
A Linker Moiety : This component connects the pyrrolidinopyrazole core to the acrylamide warhead, and its length and conformation are critical for correctly positioning the warhead to react with Cys312. tandfonline.comtandfonline.comsci-hub.se
The synthesis of YKL-01-116 yielded a potent and selective covalent inhibitor of CDK7. researchgate.netmedchemexpress.comprobechem.com Kinome profiling confirmed its high selectivity for CDK7, with a notable lack of inhibitory activity against the closely related kinases CDK9, CDK12, and CDK13. sci-hub.seresearchgate.netmedchemexpress.com This selectivity represented a significant improvement over its parent compound, THZ1, which also potently inhibits CDK12 and CDK13. nih.gov
Rational Design and Synthesis of YKL-01-116 Analogues with Modulated Potency or Selectivity
While YKL-01-116 demonstrated excellent potency in biochemical assays with an IC₅₀ value of 7.6 nM and high selectivity for CDK7, it exhibited suboptimal antiproliferative effects in cellular assays. tandfonline.comtandfonline.comsci-hub.seresearchgate.net This observation prompted further rational design and chemical synthesis to develop analogs with improved cellular efficacy.
The subsequent medicinal chemistry campaign focused on optimizing the initial YKL-01-116 scaffold. nih.gov The key strategic modifications included:
Tuning Linker Length and Trajectory : Researchers hypothesized that the geometry of the linker connecting the core scaffold to the covalent warhead was not optimal for cellular activity. tandfonline.comtandfonline.comsci-hub.se Iterative synthesis focused on modifying the length and flexibility of this linker. tandfonline.comtandfonline.comsci-hub.seresearchgate.net
Modulating Core Acidity : The acidity of the aminopyrazole core was fine-tuned to potentially improve cell permeability and target engagement. nih.govsci-hub.se
Enhancing Hydrophobic Interactions : Modifications were made to gain additional hydrophobic interactions with side chain residues within the CDK7 binding pocket. nih.gov
This focused optimization campaign led directly to the synthesis of YKL-5-124 , a key analog of YKL-01-116. tandfonline.comtandfonline.comresearchgate.net YKL-5-124 retained the core pharmacophoric elements but featured an optimized linker. tandfonline.comtandfonline.com This modification resulted in a compound with similar high potency against CDK7 (IC₅₀ = 9.7 nM) but markedly enhanced potency in cancer cell lines. tandfonline.comtandfonline.comresearchgate.net
To confirm that the covalent interaction was essential for the biological activity of these compounds, an inactive analog, YKL-5-124R (also known as YKL-5-167), was synthesized. nih.govresearchgate.net This control compound lacks the reactive acrylamide group and is therefore incapable of forming a covalent bond with Cys312. nih.gov As expected, YKL-5-124R showed significantly diminished anti-proliferative activity, underscoring the importance of the covalent binding mechanism for the cellular potency of the YKL-5-124 series. researchgate.net
Application of Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), molecular docking)
Computational chemistry plays a pivotal role in modern drug design, enabling researchers to visualize and predict how a molecule interacts with its protein target. nih.govnih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationships (QSAR) are used to rationalize observed biological data and guide the design of new, improved analogs. uokerbala.edu.iqresearchgate.netresearchgate.netmdpi.com
In the development and analysis of YKL-01-116 and its derivatives, molecular docking was employed to model the binding mode of the more potent analog, YKL-5-124, within the ATP-binding site of CDK7. tandfonline.comnih.gov These computational studies provided key insights into the molecular interactions underpinning its high-affinity binding:
Hinge Region Binding : The docking model predicted that the 3-aminopyrazolopyrrolidine core of YKL-5-124 forms crucial hydrogen bonds with the backbone of residues Met94 and Asp92 in the hinge region of CDK7. tandfonline.com This interaction is a canonical feature of many kinase inhibitors and is essential for anchoring the molecule in the active site.
Additional Hydrogen Bonds : The model also revealed two additional hydrogen bonds between the inhibitor and the side chains of Lys41 and Asn141, further stabilizing the complex. tandfonline.com
Positioning of the Covalent Warhead : Crucially, the docking simulation showed the acrylamide moiety positioned in close proximity to the target Cys312 residue, with an ideal trajectory for the Michael addition reaction that leads to covalent bond formation. tandfonline.comnih.gov
These computational models provided a structural hypothesis for the high potency and selectivity of YKL-5-124, complementing the empirical data from biochemical and cellular assays. While specific QSAR studies for the YKL-01-116 series are not detailed in the available literature, the principles of QSAR, which correlate physicochemical properties with biological activity, are fundamental to the iterative optimization process that led from YKL-01-116 to the more active YKL-5-124. nih.govresearchgate.netaimspress.comnih.gov
Correlation of Structural Modifications with Observed Biological Activity (e.g., enhanced cellular potency of YKL-5-124 derivatives)
The evolution from YKL-01-116 to YKL-5-124 provides a clear example of how targeted structural modifications can translate into improved biological activity. The primary structural change—the optimization of the linker between the pyrrolidinopyrazole core and the acrylamide warhead—had a profound impact on the compound's cellular performance while maintaining its high target potency and selectivity. tandfonline.comtandfonline.comresearchgate.net
The correlation between structure and activity is evident when comparing the profiles of these compounds:
YKL-01-116 : This initial hybrid compound was highly potent in enzymatic assays (CDK7 IC₅₀ = 7.6 nM) and selective, showing no inhibition of CDK9, CDK12, or CDK13. tandfonline.comtandfonline.comsci-hub.se However, its antiproliferative activity in cancer cells was suboptimal. nih.govsci-hub.se
YKL-5-124 : The structural refinement of the linker in YKL-5-124 led to a compound with similar enzymatic potency (CDK7 IC₅₀ = 9.7 nM) but significantly enhanced cellular potency. tandfonline.comtandfonline.comresearchgate.net Furthermore, YKL-5-124 demonstrated excellent selectivity, being over 130-fold more selective for CDK7 compared to CDK2 and CDK9, and remaining inactive against CDK12 and CDK13. tandfonline.comtandfonline.com This selectivity is a key attribute, as the off-target inhibition of CDK12/13 by the parent compound THZ1 was known to contribute to its transcriptional effects. nih.gov
YKL-5-124R/YKL-5-167 : The removal of the acrylamide "warhead" from YKL-5-124 to create this inactive analog resulted in a more than 40-fold decrease in anti-proliferative activity. researchgate.net This directly correlates the covalent binding mechanism to the observed cellular potency, confirming that the ability to form a covalent bond with Cys312 is a major contributor to the compound's efficacy. nih.govresearchgate.net
The table below summarizes the kinase inhibitory profiles of YKL-01-116 and its key analog, YKL-5-124, illustrating the successful optimization of the lead compound.
| Compound | CDK7 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | CDK12/13 Activity | Reference |
|---|---|---|---|---|---|
| YKL-01-116 | 7.6 | Not Reported | Inactive | Inactive | tandfonline.comtandfonline.comsci-hub.se |
| YKL-5-124 | 9.7 | 1300 | 3020 | Inactive | tandfonline.comnih.govtandfonline.com |
This SAR progression highlights a successful rational design strategy, where an initial potent but cell-inactive lead was transformed into a highly effective and selective cellular probe through discrete and targeted chemical modifications.
Analytical Methodologies for Ykl 01 116 in Research Contexts
Quantitative Analysis of YKL-01-116 in Complex Biological Matrices (in vitro and in vivo non-human)
The accurate quantification of YKL-01-116 in diverse biological matrices, such as cell lysates, plasma, and tissue homogenates, is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary technique for this purpose due to its high sensitivity, selectivity, and broad applicability. sciex.comjapsonline.combioanalysis-zone.com
A typical LC-MS/MS method for quantifying a small molecule like YKL-01-116 involves several key steps:
Sample Preparation: Biological samples are first processed to remove proteins and other interfering substances. This often involves protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation. japsonline.com For more complex matrices, solid-phase extraction (SPE) may be employed to further clean up the sample and concentrate the analyte.
Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 or C8 column is commonly used to separate YKL-01-116 from other components in the sample. sciex.comjapsonline.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to achieve optimal separation. sciex.com
Mass Spectrometric Detection: Following separation, the analyte is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.com Specific precursor-to-product ion transitions for YKL-01-116 and an internal standard are monitored to quantify the compound. japsonline.com
The development of such a method requires careful optimization of sample extraction procedures, chromatographic conditions, and mass spectrometer parameters to ensure accuracy, precision, and robustness. japsonline.commdpi.com
Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method for YKL-01-116 Quantification
| Parameter | Condition |
| Sample Preparation | Protein precipitation with methanol |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (YKL-01-116) | To be determined experimentally |
| Internal Standard | A structurally similar, stable isotope-labeled compound |
Methodologies for Assessing Target Engagement of YKL-01-116 (e.g., intracellular target engagement assays, kinome profiling)
Confirming that YKL-01-116 binds to its intended target, CDK7, within a cellular context is fundamental to validating its mechanism of action. Several powerful techniques are available for this purpose.
Intracellular Target Engagement Assays: These assays directly measure the binding of a compound to its target protein inside living cells. YKL-01-116 has been shown to dose-dependently engage with CDK7 in various cancer cell lines, including HCT116, Jurkat, Kuramochi, OVCAR8, and COV362, as determined by intracellular target engagement assays. medkoo.comstanford.edu
One prominent method is the NanoBRET™ Target Engagement (TE) Assay . promega.deeurofinsdiscovery.com This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., CDK7) and a fluorescent energy acceptor, often a cell-permeable fluorescent tracer that binds to the same target. promega.depromega.com.au When YKL-01-116 enters the cell and binds to CDK7, it displaces the tracer, leading to a decrease in the BRET signal. This change in signal can be used to quantify the affinity and occupancy of YKL-01-116 for its target in a live-cell environment. promega.deeurofinsdiscovery.com
Kinome Profiling: To assess the selectivity of YKL-01-116, kinome profiling techniques are employed. These methods evaluate the interaction of the compound with a broad panel of kinases. KiNativ™ is a mass spectrometry-based method used to profile the selectivity of kinase inhibitors in a cellular context. nih.govresearchgate.net This technique involves treating cell lysates with the inhibitor, followed by the addition of a desthiobiotin-ATP probe that labels the active sites of kinases. The ability of YKL-01-116 to block the binding of this probe to various kinases is then quantified by mass spectrometry, providing a comprehensive selectivity profile. nih.govresearchgate.net KiNativ profiling in Jurkat cells has demonstrated the high selectivity of YKL-01-116 for CDK7. stanford.edu Another platform, the DiscoverX KINOMEscan™, utilizes a binding assay to measure the interaction of a compound with hundreds of kinases, presenting the data in formats like the TREEspot™ Kinase Dendrogram for visual representation of selectivity. stanford.edu
Table 2: In Vitro Profiling of YKL-01-116 Against Various Kinases
| Target Kinase | Potency (IC50) | Assay Type |
| CDK7 | 7.6 nM | Biochemical Radioactivity Assay stanford.educhemicalprobes.org |
| CDK2 | 1.1 µM | Invitrogen, biochemical assay stanford.edu |
| CDK9 | > 1 µM | Invitrogen, biochemical assay stanford.edu |
| CHK2 | 7.4 nM | Invitrogen, biochemical assay stanford.edu |
| FGR | 5.1 nM | Invitrogen, biochemical assay stanford.edu |
| HIP4K | 178 nM | Invitrogen, biochemical assay stanford.edu |
| PRKCQ | 4.9 nM | Invitrogen, biochemical assay stanford.edu |
| RET | 63.5 nM | Invitrogen, biochemical assay stanford.edu |
| SRC | 3.9 nM | Invitrogen, biochemical assay stanford.edu |
Advanced Spectroscopic and Chromatographic Techniques for YKL-01-116 Characterization and Purity Assessment
The definitive structural elucidation and purity assessment of YKL-01-116 rely on a combination of advanced spectroscopic and chromatographic methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of YKL-01-116. scirp.orgnih.govmdpi.com These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the verification of its complex structure. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, further confirming its elemental composition. nih.gov Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing additional structural information. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the YKL-01-116 molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. scirp.org
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing the purity of YKL-01-116. sepscience.comresearchgate.net A high-resolution column is used to separate the main compound from any impurities. The purity is typically determined by measuring the peak area of YKL-01-116 relative to the total area of all peaks in the chromatogram, often using a UV detector. sepscience.com
Two-Dimensional Liquid Chromatography (2D-LC): For complex samples or to resolve closely related impurities, 2D-LC can be employed. chromatographyonline.com This technique uses two different chromatographic columns with orthogonal separation mechanisms to achieve a much higher resolving power than single-dimension HPLC. chromatographyonline.comquality-assistance.com
Table 3: Summary of Analytical Techniques for YKL-01-116 Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural Elucidation |
| High-Resolution MS | Molecular Formula Confirmation |
| IR Spectroscopy | Functional Group Identification |
| HPLC-UV | Purity Assessment |
| 2D-LC | High-Resolution Purity Analysis |
Development of Imaging Techniques for Investigating Cellular Localization of YKL-01-116
Visualizing the subcellular distribution of YKL-01-116 is crucial for understanding its mechanism of action and potential off-target effects. This is typically achieved by modifying the compound to incorporate a fluorescent tag or by using fluorescently labeled antibodies.
Fluorescent Probes: A common strategy involves synthesizing a fluorescently labeled analog of YKL-01-116. nih.govacs.org This can be done by attaching a small, photostable organic fluorophore to a position on the molecule that does not interfere with its biological activity. aip.org The choice of fluorophore is critical and depends on the specific imaging application, with considerations for excitation and emission wavelengths to minimize cellular autofluorescence. nih.gov Once introduced into cells, the fluorescent analog can be visualized using advanced microscopy techniques.
Super-Resolution Microscopy: To overcome the diffraction limit of conventional light microscopy and visualize the localization of YKL-01-116 with nanoscale precision, super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can be employed. nih.govepj-conferences.org These methods allow for the precise localization of individual fluorescent molecules, enabling the construction of a high-resolution map of the compound's distribution within cellular compartments. nih.gov
Strategic Applications of Ykl 01 116 As a Research Probe and Tool Compound
Utility of YKL-01-116 in Elucidating Fundamental CDK7 Biology
YKL-01-116 has been instrumental in clarifying the specific functions of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates other CDKs, and as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). nih.govnih.gov
A key feature of YKL-01-116 as a research probe is its high selectivity for CDK7. Kinome profiling has demonstrated that YKL-01-116 is a potent and selective covalent inhibitor of CDK7 that does not significantly inhibit other CDKs, such as CDK9, CDK12, or CDK13, at concentrations where it effectively blocks CDK7. researchgate.netmedchemexpress.comnih.gov This selectivity allows researchers to attribute observed biological effects directly to the inhibition of CDK7, minimizing the confounding variables associated with off-target effects of less selective inhibitors.
The utility of YKL-01-116 is further enhanced by its use in chemical-genetic experiments. Studies have utilized cell lines with an analog-sensitive (as) mutation in CDK7 (CDK7as). This mutation, which confers resistance to covalent inhibitors like YKL-01-116, provides a powerful method for target validation. nih.govnih.gov By demonstrating that CDK7as/as cells are resistant to the effects of YKL-01-116, researchers can confirm that the observed phenotypes in wild-type cells are indeed a consequence of on-target CDK7 inhibition. nih.govnih.gov This reciprocal validation approach has solidified the understanding of CDK7's role in various cellular processes. nih.gov
Use of YKL-01-116 in Investigating Cell Cycle and Transcriptional Dependencies in Research Models
YKL-01-116 has been widely employed to probe the dependencies of cancer cells on cell cycle and transcriptional machinery. Its ability to inhibit CDK7 allows for the investigation of pathways that are "addicted" to high levels of transcription, a common feature of many cancers driven by oncogenes like MYC. elifesciences.orgnih.gov
Research in ovarian cancer models, for instance, has used YKL-01-116 to dissect the roles of different transcriptional CDKs in regulating MYC expression. elifesciences.orgnih.gov Studies showed that YKL-01-116 treatment could lead to the downregulation of MYC, although it was less potent in this regard than the multi-kinase inhibitor THZ1. elifesciences.orgnih.govelifesciences.org
Furthermore, YKL-01-116 has been pivotal in studies of synthetic lethality, a promising therapeutic strategy in oncology. researchgate.netnih.gov Research has shown that while YKL-01-116 alone has minimal effects on inducing apoptosis, it synergizes powerfully with p53-activating agents like 5-fluorouracil (B62378) (5-FU) or nutlin-3 (B1677040) to kill cancer cells. researchgate.netnih.govprobechem.com This synergistic effect, which leads to a dose-dependent increase in PARP cleavage (a marker of apoptosis), is dependent on functional p53 and on-target CDK7 inhibition, as demonstrated by the resistance of CDK7as/as cells to the combination. researchgate.netnih.gov These findings suggest that activating p53 can create a transcriptional dependency that sensitizes cancer cells to CDK7 inhibition. nih.gov
The compound has also been used as a tool in other cancer models, including pancreatic ductal adenocarcinoma (PDAC) and medulloblastoma, to explore CDK7's role in tumor progression and as a potential therapeutic target. nih.govgoogle.com
Comparative Analysis with Other CDK7 Inhibitors and Chemical Probes (e.g., THZ1, THZ531, YKL-5-124)
The scientific value of YKL-01-116 is often highlighted through comparative analyses with other CDK inhibitors. These comparisons help to delineate the specific contributions of inhibiting different kinases.
YKL-01-116 vs. THZ1: THZ1 is a potent, well-known covalent inhibitor that targets CDK7 but also exhibits significant activity against CDK12 and CDK13. elifesciences.orgnih.gov In contrast, YKL-01-116 is more selective for CDK7. researchgate.netmedchemexpress.com While YKL-01-116 is more potent than THZ1 in in vitro assays against wild-type CDK7, it displays suboptimal antiproliferative activity in cellular contexts. researchgate.nettandfonline.comtandfonline.com This difference in cellular efficacy is often attributed to the polypharmacology of THZ1, where the combined inhibition of CDK7, CDK12, and CDK13 leads to a more profound anti-cancer effect, particularly in downregulating key oncogenes like MYC. elifesciences.orgmednexus.org
YKL-01-116 vs. YKL-5-124: YKL-01-116 served as a precursor to YKL-5-124. tandfonline.comtandfonline.com YKL-5-124 was developed through further optimization of the linker between the aminopyrazole core and the covalent warhead of YKL-01-116. tandfonline.com This modification resulted in a compound with similar in vitro potency against CDK7 but significantly higher potency against cancer cells. tandfonline.comtandfonline.com Unlike THZ1, the highly selective YKL-5-124 primarily induces cell cycle arrest at the G1/S transition and inhibits E2F-driven gene expression, with minimal impact on global Pol II CTD phosphorylation, a hallmark of THZ1 treatment. nih.govtandfonline.com
YKL-01-116 vs. THZ531: THZ531 is a selective covalent inhibitor of CDK12 and CDK13. elifesciences.orgnih.gov Comparing the effects of YKL-01-116 and THZ531 allows for the deconvolution of CDK7-specific versus CDK12/13-specific functions. For example, in ovarian cancer cells, YKL-01-116 treatment alone leads to a modest decrease in MYC levels, whereas THZ531 has a unique biphasic effect, inducing MYC at low doses and repressing it at higher doses. elifesciences.orgnih.govelifesciences.org
Contribution of YKL-01-116 Research to Understanding Polypharmacology in Kinase Inhibition
The study of YKL-01-116 has made significant contributions to the understanding of polypharmacology—the ability of a single drug to interact with multiple targets. The development of highly selective inhibitors like YKL-01-116 is essential for dissecting the complex biological effects of multi-kinase inhibitors. biorxiv.org
The most prominent example is the elucidation of THZ1's mechanism of action. Initial studies with THZ1 revealed a dramatic inhibition of transcription at super-enhancer-associated genes. nih.gov However, because of its activity against CDK12 and CDK13, it was unclear how much of this effect was due to CDK7 inhibition alone. nih.gov
By using the selective CDK7 inhibitor YKL-01-116 in combination with the selective CDK12/13 inhibitor THZ531, researchers were able to recapitulate the effects of THZ1. elifesciences.orgnih.gov It was found that the combination of YKL-01-116 and THZ531 led to a pronounced reduction in MYC and MCL-1 expression, mimicking the effect of THZ1. elifesciences.orgnih.gov This elegant use of selective probes demonstrated that the powerful anti-cancer activity of THZ1 is likely due to its multi-targeting effect on both CDK7 and CDK12/13. elifesciences.orgnih.gov This research highlights how rational polypharmacology can be a powerful therapeutic principle, but also underscores the necessity of highly selective tool compounds like YKL-01-116 to understand the individual components of that polypharmacology.
Table of Mentioned Compounds
Future Directions and Unaddressed Research Questions for Ykl 01 116 Research
Exploration of Novel Biological Targets or Off-Targets and their Mechanistic Significance
A crucial aspect of future research is the continued characterization of the complete target profile of YKL-01-116. While developed for its selectivity for CDK7, particularly over the related kinases CDK12 and CDK13, understanding its interactions with other kinases is essential for the precise interpretation of experimental outcomes. researchgate.netnih.govresearchgate.net
Initial kinome profiling has identified several off-targets for YKL-01-116. chemicalprobes.orgstanford.edu A KiNativ profiling assay in Jurkat cells revealed that at a concentration of 1 µM, YKL-01-116 interacts with a limited number of other kinases. chemicalprobes.orgstanford.edu The potential for off-target inhibition, for instance against CHK2, may introduce confounding variables in experimental results. chemicalprobes.org
Future work should aim to:
Systematically validate these potential off-targets in various cellular contexts to determine their functional relevance.
Explore whether the off-target profile can be exploited for novel therapeutic applications or if it represents a liability that needs to be engineered out of future analogues. The development of YKL-01-116 itself was inspired by the observation that the PAK4 inhibitor PF-3758309 had CDK7 as an off-target, highlighting how off-target activities can inform the design of new, more potent inhibitors. tandfonline.comnih.govresearchgate.net
Interactive Table 1: In Vitro Off-Target Profile of YKL-01-116 (Data sourced from biochemical radioactivity assays and KiNativ profiling)
| Target | Target Class | Potency (IC50) | Significance |
| CDK7 | Kinase (Primary Target) | 7.6 nM | Primary target for cell cycle and transcription effects. |
| CDK2 | Kinase | 1.1 µM | Potential for cell cycle effects, though at much lower potency. |
| CDK9 | Kinase | > 1 µM | High selectivity over this key transcriptional CDK. |
| CHK2 | Kinase | 7.4 nM | Potent off-target; may confound interpretation of DNA damage response. chemicalprobes.org |
| FGR | Kinase | 5.1 nM | Potent off-target; part of the Src family of tyrosine kinases. |
| HIP4K | Kinase | 178 nM | Moderate off-target activity. |
| PRKCQ | Kinase | 4.9 nM | Potent off-target; a member of the protein kinase C family. |
| RET | Kinase | 63.5 nM | Moderate off-target activity. |
| SRC | Kinase | 3.9 nM | Potent off-target; a key proto-oncogenic tyrosine kinase. |
Development of Advanced Analogues with Tuned Selectivity Profiles for Specific Research Questions
YKL-01-116 represents a key developmental stage in a lineage of covalent CDK7 inhibitors and has served as a scaffold for creating more refined chemical probes. nih.gov It exhibited good selectivity for CDK7 but had only moderate potency and minimal anti-proliferative effects in cellular assays. nih.gov This provided the impetus for the development of advanced analogues, most notably YKL-5-124. tandfonline.comnih.gov
The optimization campaign leading from YKL-01-116 to YKL-5-124 focused on several structural aspects:
Tuning Core Acidity: Modifying the aminopyrazole core. nih.gov
Enhancing Interactions: Gaining additional hydrophobic interactions with the target protein. nih.gov
Optimizing the Warhead: Adjusting the length and trajectory of the covalent acrylamide (B121943) warhead that targets cysteine 312 on CDK7. tandfonline.comnih.gov
This resulted in YKL-5-124, an analogue with similar enzymatic potency but significantly improved anti-proliferative activity in cancer cells. tandfonline.com The creation of this more selective and potent tool allowed researchers to dissect the functions of CDK7 with greater precision. For example, using YKL-5-124 revealed that selective CDK7 inhibition leads to a potent G1/S cell cycle arrest and downregulation of E2F-driven genes, but, unlike less selective inhibitors such as THZ1, it does not cause a global shutdown of RNA Polymerase II phosphorylation. nih.govnih.gov
Future research in this area should focus on:
Synthesizing new analogues based on the YKL-01-116 scaffold to further improve selectivity by eliminating the remaining off-target activities (e.g., against CHK2 and SRC).
Developing analogues with altered properties, such as reversible binding mechanisms or different cell permeability, to answer specific biological questions about the dynamic nature of CDK7 activity.
Creating "matched pair" tool compounds, similar to the active YKL-5-124 and its inactive analogue YKL-5-167, to provide rigorous controls for on-target versus off-target or non-specific effects in cellular experiments. nih.gov
Interactive Table 2: Comparison of YKL-01-116 and its Advanced Analogue YKL-5-124
| Feature | YKL-01-116 | YKL-5-124 (Advanced Analogue) | Research Implication |
| CDK7 IC50 | 7.6 nM researchgate.nettandfonline.com | 9.7 nM researchgate.nettandfonline.com | Both are potent enzymatic inhibitors. |
| Cellular Potency | Suboptimal anti-proliferative activity tandfonline.comnih.gov | Higher anti-proliferative potency researchgate.nettandfonline.com | Improved analogue is better for cellular studies of cancer. |
| Selectivity | Good selectivity vs. CDK12/13 researchgate.net | Excellent selectivity vs. CDK12/13 tandfonline.comnih.gov | Allows for clear separation of CDK7 functions from CDK12/13. |
| Key Research Use | Precursor compound; used to establish synergy with p53 activators. researchgate.net | Used to demonstrate CDK7's primary role in cell cycle over global transcription. nih.govnih.gov | Development of tuned analogues answers more specific biological questions. |
Integration of YKL-01-116 Studies with Multi-Omics Approaches for Comprehensive Pathway Delineation
To build a holistic picture of the cellular consequences of CDK7 inhibition, future studies must integrate multi-omics approaches. nih.govnyu.edu While YKL-01-116 has been studied in the context of specific pathways, a systems-level analysis would provide an unbiased, comprehensive view of the networks it perturbs. Such an approach would involve profiling various molecular layers within the same biological system before and after treatment with the inhibitor. nih.gov
Potential multi-omics studies could include:
Transcriptomics (RNA-seq): To move beyond candidate genes and globally map all transcriptional changes induced by YKL-01-116. This could identify entire gene programs and pathways that are exquisitely sensitive to CDK7 inhibition. Combining this with data from studies on synergistic drug combinations, such as with 5-FU, could reveal the transcriptional basis for the observed synergy. researchgate.net
Proteomics and Phosphoproteomics: To globally quantify changes in protein abundance and phosphorylation. As CDK7 is a CDK-activating kinase, a phosphoproteomic screen could identify novel downstream substrates and provide a comprehensive map of the signaling cascades affected by its inhibition, far beyond the known CDK targets.
Epigenomics (e.g., ChIP-seq, ATAC-seq): To investigate how CDK7 inhibition by YKL-01-116 alters the epigenetic landscape. Given the role of CDK7 in phosphorylating transcription factors and its association with super-enhancers, mapping changes in histone modifications or chromatin accessibility could provide a direct mechanistic link between target inhibition and downstream gene expression changes.
Metabolomics: To understand the metabolic reprogramming that occurs as a consequence of the cell cycle arrest and transcriptional changes induced by YKL-01-116.
Integrating these datasets would allow researchers to construct detailed models of the information flow from the epigenome and transcriptome to the proteome and metabolome, providing an unprecedentedly deep understanding of the pathways regulated by CDK7. nih.gov
Investigation of Broader Biological Roles beyond Current Understandings in Non-Clinical Models
Research on YKL-01-116 and its target, CDK7, has been heavily focused on its role in cancer. nih.gov However, given that CDK7 is a component of the fundamental transcription factor TFIIH, its functions are likely critical in a wide array of other biological and pathological processes. nih.gov YKL-01-116, as a selective chemical probe, is an ideal tool for exploring these broader roles in various non-clinical models.
Future research directions include:
Virology: Many viruses hijack the host cell's transcriptional machinery for their own replication. Studies could investigate whether YKL-01-116 can inhibit the life cycle of DNA viruses that depend on the host's RNA Polymerase II, potentially identifying a novel class of host-targeted antiviral agents.
Neurological Function and Disease: Dysregulation of cell cycle components and transcription has been implicated in several neurodegenerative diseases. nih.gov The role of CDK7 in post-mitotic neurons is poorly understood. Using YKL-01-116 in neuronal cell cultures or animal models could help elucidate the function of CDK7 in neuronal maintenance, stress response, and its potential involvement in neurodegeneration.
Inflammation and Immunology: Transcription is central to the inflammatory response. Future studies could explore the effect of YKL-01-116 on modulating inflammatory gene expression in immune cells (e.g., macrophages, T cells) in response to various stimuli, which could have implications for autoimmune diseases.
Metabolic Diseases: The kinase TNIK, which shares some signaling network connections, has been implicated in metabolic disorders. nih.gov Research using YKL-01-116 in models of metabolic disease (e.g., in hepatocytes or adipocytes) could uncover novel roles for CDK7 in regulating metabolic pathways, such as glucose and lipid metabolism.
By expanding the scope of investigation beyond oncology, researchers can leverage YKL-01-116 to uncover fundamental biological roles of CDK7, potentially revealing new therapeutic opportunities for a wider range of diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
